molecular formula C11H15Br B13549229 1-(2-Bromoethyl)-2,4,5-trimethylbenzene

1-(2-Bromoethyl)-2,4,5-trimethylbenzene

Cat. No.: B13549229
M. Wt: 227.14 g/mol
InChI Key: XJESAIIIPZVWPS-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4,5-trimethylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with three methyl groups and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2,4,5-trimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromoethyl)-2,4,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trimethylbenzene involves its reactivity as an electrophile. The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethyl)-2,4,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electron-donating effects, making this compound distinct from other aryl bromides .

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(2-bromoethyl)-2,4,5-trimethylbenzene

InChI

InChI=1S/C11H15Br/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4-5H2,1-3H3

InChI Key

XJESAIIIPZVWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCBr)C

Origin of Product

United States

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